molecular formula C13H11F3N4OS B2425203 2-AMINO-4-METHYL-N'-[(1E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE CAS No. 469869-89-4

2-AMINO-4-METHYL-N'-[(1E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,3-THIAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B2425203
CAS No.: 469869-89-4
M. Wt: 328.31
InChI Key: JEJKBXQREZGEFF-NGYBGAFCSA-N
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Description

(E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide is a synthetic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide typically involves the reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with substituted benzaldehyde . The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit various protein kinases, which play a crucial role in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and disrupt microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-2-amino-4-methyl-N’-(2-(trifluoromethyl)benzylidene)thiazole-5-carbohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

2-amino-4-methyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4OS/c1-7-10(22-12(17)19-7)11(21)20-18-6-8-4-2-3-5-9(8)13(14,15)16/h2-6H,1H3,(H2,17,19)(H,20,21)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJKBXQREZGEFF-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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